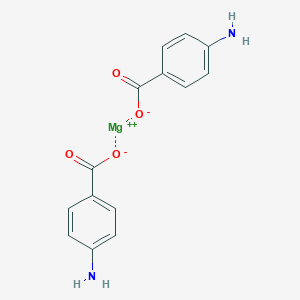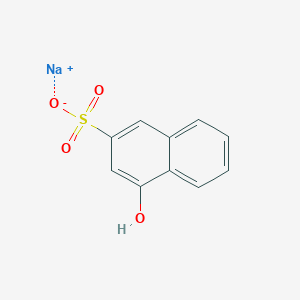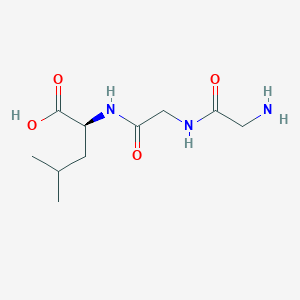
Gly-Gly-Leu
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Gly-Gly-Leu and its related peptides has been explored in various studies. For example, the synthesis and structural studies of a pentapeptide sequence mimicking the glycine-rich regions of elastin, including Gly-Gly-Leu, have shown how these sequences can adopt supramolecular structures reminiscent of those found in natural elastin (Tamburro, Guantieri, & Gordini, 1992). Such studies highlight the synthetic approaches to creating peptides with specific structures and properties.
Molecular Structure Analysis
The molecular structure of peptides containing Gly-Gly-Leu has been a subject of investigation to understand their conformation and interaction with other molecules. For instance, conformational studies on sequential polypeptides containing Gly-Gly-Leu sequences have demonstrated the ability of these peptides to form ordered structures, such as triple helices, under certain conditions, which is important for understanding the molecular basis of their function (Scatturin, Tamburro, Del Prà, & Bordignon, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of Gly-Gly-Leu and related peptides are pivotal for their functional roles. For example, the aggregation behavior of dipeptides like Leu-Gly in different solvents has been elucidated, providing insights into the solvation structure and aggregate formation of these peptides (To, Sakamoto, Sadakane, Matsugami, & Takamuku, 2021). Such studies shed light on the physicochemical properties that govern peptide interactions and stability.
Physical Properties Analysis
The physical properties of Gly-Gly-Leu, including solubility, stability, and aggregation tendencies, are essential for its biological functions and applications. Investigations into the aggregation of peptides in various solvents and their interaction with light have provided valuable information on the physical properties of these molecules (Nosaka, Tanaka, & Nosaka, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and binding specificity, of Gly-Gly-Leu-containing peptides are crucial for their biological roles. Research on the synthesis of glycopolymers and their interactions with lectins has highlighted the importance of specific peptide sequences in mediating biological recognition and binding events (Ting, Chen, & Stenzel, 2010). These studies emphasize the significance of the chemical properties of peptides in determining their functionality and interactions with other biological molecules.
Wissenschaftliche Forschungsanwendungen
Gly-Gly-Leu and related peptides have been implicated in metabolic and insulin-related processes. For example, glycine has shown a strong positive correlation with glucose disposal rate (GDR), which is indicative of insulin sensitivity, in both non-obese and type 2 diabetic subjects (Thalacker-Mercer et al., 2014).
Cyclo(Leu-Gly), derived from oxytocin, demonstrated activity in memory processes and could penetrate into the cerebrospinal fluid, indicating its potential role in central nervous system functions (Hoffman et al., 1977).
Gly-Leu and Leu-Gly peptides showed distinct behaviors in photocatalytic decomposition and adsorption in TiO2 aqueous suspensions, highlighting their potential applications in photocatalysis and environmental studies (Nosaka et al., 2014).
The sequence Gly-Ala-Pro-Leu in the platelet integrin glycoprotein IIb is suggested to be a fibrinogen binding site, important for understanding blood clotting mechanisms and developing related medical therapies (Gartner & Taylor, 1990).
Leu-enkephalin, a peptide with Tyr-Gly-Gly-Phe-Leu sequence, has been studied for its degradation products and metabolic pathways, which is crucial for understanding its pharmacological and physiological effects (van Amsterdam et al., 1983).
Polyurethane scaffolds containing a Gly–Leu linkage have been developed for soft tissue engineering applications. These scaffolds are biodegradable and have shown potential for use in medical implants (Parrag & Woodhouse, 2010).
Safety And Hazards
The safety data sheet for Z-Gly-Gly-Leu-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Research has shown that treatment with the glycine-containing dipeptides leucine-glycine (Leu-Gly) and glycine-leucine (Gly-Leu) can alter nAc glycine and dopamine levels and locomotor activity in rodent models . This suggests potential future directions for research into the effects of Gly-Gly-Leu and similar peptides.
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBQTCXPJNIFE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334464 | |
| Record name | Glycylglycyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Gly-Leu | |
CAS RN |
14857-82-0 | |
| Record name | Glycylglycyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



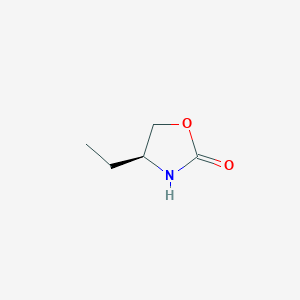

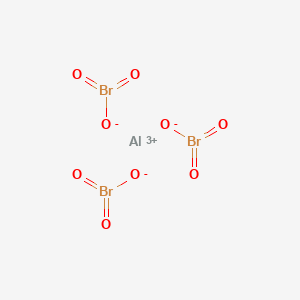
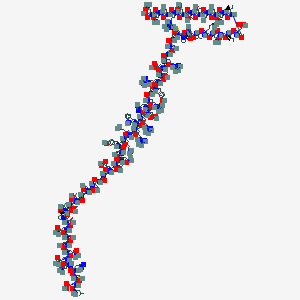
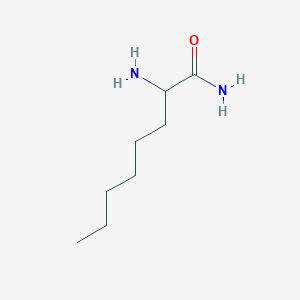

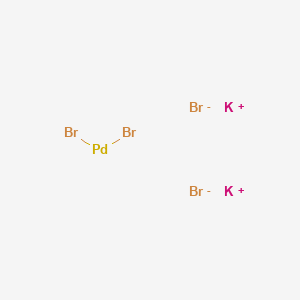
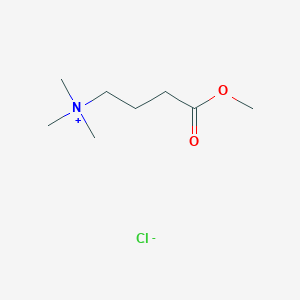
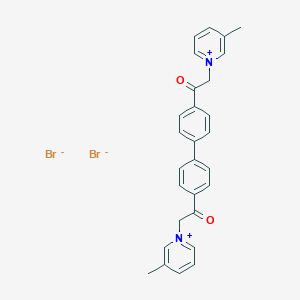
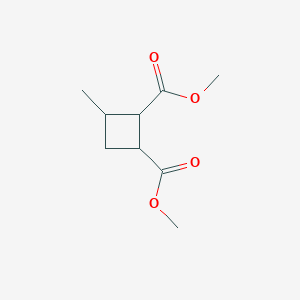
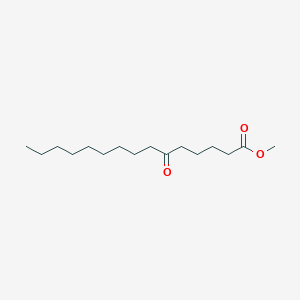
![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
